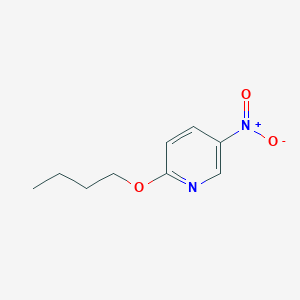

2-Butoxy-5-nitropyridine

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of nitropyridine chemistry, which has been extensively studied since the early investigations into pyridine nitration reactions. The synthesis of nitropyridines has been comprehensively reviewed in foundational monographs, with early work establishing the fundamental principles of pyridine ring nitration under various conditions. The specific discovery and characterization of this compound followed the general advancement in understanding substituted pyridine chemistry, where researchers sought to combine different functional groups to create compounds with enhanced reactivity and selectivity.

The historical development of this compound is closely tied to the evolution of nitration methodologies for heterocyclic systems. Early synthetic approaches to nitropyridine derivatives required extremely vigorous conditions and often resulted in low yields, particularly for simple pyridine substrates. However, the introduction of alkoxy substituents, such as the butoxy group in this compound, facilitated more controlled nitration reactions due to the activating effect of electron-donating groups on the pyridine ring. This advancement represented a significant improvement in synthetic accessibility and practical utility for organic chemists working with these heterocyclic systems.

The compound gained particular attention as researchers recognized the importance of nitropyridine derivatives as intermediates for preparing substituted pyridine compounds useful in synthesizing adenosine compounds and analogs, which have applications in treating hypertension and myocardial ischemia. Additionally, the recognition that nitropyridines serve as valuable precursors for compounds with anti-inflammatory, analgesic, and antipyretic activities further emphasized the historical significance of developing efficient synthetic routes to these derivatives.

Significance in Organic Chemistry Research

This compound holds substantial significance in organic chemistry research due to its versatile reactivity profile and potential as a synthetic intermediate. The compound exemplifies the important class of nitropyridine derivatives that serve as key building blocks in heterocyclic chemistry, offering multiple sites for further functionalization and transformation. The presence of both electron-withdrawing nitro and electron-donating butoxy groups creates a unique electronic environment that influences the compound's reactivity patterns and makes it particularly valuable for selective chemical transformations.

Research has demonstrated that nitropyridines, including this compound, can undergo various chemical reactions typical of this class of compounds, including nucleophilic substitution reactions, reduction processes, and cycloaddition reactions. The reactivity of these compounds is significantly influenced by factors such as solvent choice, temperature, and the presence of catalysts or other reagents, making them versatile platforms for developing new synthetic methodologies. The electron-withdrawing nature of the nitro group activates the pyridine ring toward nucleophilic attack, while the butoxy substituent provides additional steric and electronic modulation.

The compound's significance extends to its role in vicarious nucleophilic substitution reactions, where electrophilic nitropyridines react with sulfonyl-stabilized carbanions to give products of carbon-hydrogen alkylation. These reactions represent an important class of transformations in organic synthesis, allowing for the introduction of alkyl groups under mild conditions without the need for traditional electrophilic aromatic substitution conditions. The mechanistic studies of these processes have revealed that the formation of Meisenheimer-type adducts followed by base-induced elimination represents a key pathway for these transformations.

Furthermore, this compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The nitro group can be readily reduced to an amino function, opening pathways to compounds with different biological activities and synthetic applications. The butoxy group can also be modified through various chemical transformations, allowing for the preparation of diverse derivatives with tailored properties for specific applications.

Classification within Nitropyridine Derivatives

This compound belongs to the broader class of nitropyridine derivatives, which are characterized by the presence of one or more nitro groups attached to a pyridine ring system. Within this classification, the compound is specifically categorized as a 5-nitropyridine derivative with additional alkoxy substitution, placing it in a subclass of compounds that exhibit unique reactivity patterns due to the combined electronic effects of these substituents.

The classification of nitropyridine derivatives is typically based on the position of the nitro group relative to the nitrogen atom in the pyridine ring, as well as the nature and position of additional substituents. In the case of this compound, the nitro group occupies the 5-position (meta to the ring nitrogen), while the butoxy group is located at the 2-position (ortho to the ring nitrogen). This substitution pattern creates a compound with distinct electronic properties compared to other nitropyridine isomers.

Nitropyridine derivatives are known for their diverse chemical reactivity and utility in synthetic organic chemistry, serving as important intermediates in the preparation of various pharmaceutically active compounds and agrochemicals. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution in the pyridine ring, making these compounds more susceptible to nucleophilic attack while simultaneously decreasing their basicity compared to unsubstituted pyridine.

The specific substitution pattern in this compound places it among compounds that can undergo selective transformations at various positions on the ring. The butoxy group at the 2-position not only influences the electronic properties of the system but also provides steric effects that can direct the selectivity of subsequent chemical reactions. This combination of electronic and steric factors makes the compound particularly valuable for synthetic applications where regioselective transformations are desired.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted pyridine derivatives. The compound name clearly indicates the positions and nature of the substituents: the numeral "2" designates the position of the butoxy group relative to the nitrogen atom in the pyridine ring, while "5" indicates the position of the nitro group. The term "butoxy" specifically refers to a butyl group connected through an oxygen atom, forming an ether linkage with the pyridine ring.

The chemical identification systems provide multiple ways to uniquely identify this compound. The Chemical Abstracts Service registry number for this compound is 6627-95-8, which serves as a unique identifier in chemical databases and literature. This registry number ensures unambiguous identification of the compound across different sources and publications, preventing confusion with structural isomers or related compounds.

The molecular formula C9H12N2O3 provides essential information about the atomic composition of the compound, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula is consistent with the structural features of the compound, accounting for the pyridine ring (C5H4N), the butoxy substituent (C4H9O), and the nitro group (NO2).

Table 1: Physical and Chemical Properties of this compound

The International Chemical Identifier system provides additional standardized representations of the compound structure. The International Chemical Identifier string for this compound is InChI=1S/C9H12N2O3/c1-2-3-6-14-9-5-4-8(7-10-9)11(12)13/h4-5,7H,2-3,6H2,1H3, which encodes the complete molecular structure in a standardized format. The corresponding International Chemical Identifier Key GEMGCBQSLUFODV-UHFFFAOYSA-N provides a hashed version of this identifier for more convenient database searching and referencing.

The Simplified Molecular Input Line Entry System representation CCCCOC1=NC=C(C=C1)N+[O-] offers another standardized way to describe the molecular structure in a linear text format. This notation system allows for easy input into chemical databases and computational chemistry software, facilitating structure-based searches and molecular modeling studies. These various identification systems collectively ensure that this compound can be unambiguously identified and referenced across different chemical information systems and research contexts.

Properties

IUPAC Name |

2-butoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-3-6-14-9-5-4-8(7-10-9)11(12)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMGCBQSLUFODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289314 | |

| Record name | 2-butoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-95-8 | |

| Record name | NSC60265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTOXY-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration and Alkoxylation via Hydroxy Intermediate

The synthesis of this compound often begins with the nitration of 2-aminopyridine. In Patent CN112745259A , 2-aminopyridine undergoes nitration in concentrated sulfuric acid at 40–50°C, yielding 2-amino-5-nitropyridine. Subsequent hydrolysis with sodium hydroxide produces 2-hydroxy-5-nitropyridine, a critical intermediate. This step achieves a 56.7% yield, with purification avoiding recrystallization by adjusting acid concentration. The hydroxy group is then substituted via alkoxylation using sodium butoxide under reflux conditions, though direct substitution of hydroxyl groups typically requires activation.

Chlorination-Alkoxylation Pathway

Patent CN102040554A outlines a chlorination route: 2-hydroxy-5-nitropyridine is treated with phosphorus oxychloride (POCl₃) and N,N-diethylaniline at 120–125°C, yielding 2-chloro-5-nitropyridine with 76.9% efficiency. The chlorine atom, a superior leaving group compared to hydroxyl, facilitates nucleophilic substitution with butoxide. Reacting 2-chloro-5-nitropyridine with sodium butoxide in dimethylformamide (DMF) at 80°C produces this compound. This method’s combined yield from hydrolysis and chlorination exceeds 60%, demonstrating scalability.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. For diazotization in Patent CN112745259A , aqueous sulfuric acid at 0–10°C minimizes byproduct formation during the conversion of 2-amino-5-nitropyridine to the hydroxy derivative. In contrast, chlorination in Patent CN102040554A employs POCl₃ as both reagent and solvent, with N,N-diethylaniline catalyzing the reaction by neutralizing HCl, thus driving the equilibrium toward product formation.

Catalytic and Stoichiometric Considerations

- Nitration : A molar ratio of 0.9:1 (HNO₃ to 2-aminopyridine) minimizes over-nitration.

- Diazotization : Excess sodium nitrite (1.5–1.7:1 molar ratio) ensures complete conversion of the amino group.

- Alkoxylation : A 20% excess of sodium butoxide compensates for volatility losses during reflux.

Analytical Characterization and Industrial Validation

Spectroscopic Data

Scalability and Waste Management

The one-pot method in Patent CN112745259A reduces wastewater by 40% compared to traditional hydrolysis-chlorination sequences. Conversely, the chlorination route generates HCl gas, necessitating scrubbers but offering higher yields.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Alkoxylation | Nitration → Hydrolysis → Alkoxylation | 56.7 | Low wastewater, one-pot feasibility | Moderate yield, activation needed |

| Chlorination-Substitution | Hydrolysis → Chlorination → Alkoxylation | 61.2* | High selectivity, scalable | HCl byproduct, energy-intensive |

| Direct Nitration | Nitration of 2-butoxypyridine | N/A | Fewer steps | Regioselectivity challenges |

*Combined yield from hydrolysis (81.3%) and chlorination (76.9%).

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 2-Butoxy-5-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

2-Butoxy-5-nitropyridine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique properties make it suitable for the development of new materials with specific characteristics.

Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Chemical Biology: The compound is used in studies involving the modification of biological molecules for research purposes.

Mechanism of Action

The mechanism of action of 2-Butoxy-5-nitropyridine is primarily related to its functional groups. The nitro group can participate in redox reactions, while the butoxy group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

2-Butoxy-5-aminopyridine: Formed by the reduction of 2-Butoxy-5-nitropyridine.

2-Butoxy-5-chloropyridine: Formed by the substitution of the nitro group with a chlorine atom.

2-Butoxy-5-hydroxypyridine: Formed by the reduction of the nitro group to a hydroxyl group.

Uniqueness: this compound is unique due to the combination of the butoxy and nitro groups on the pyridine ring. This combination imparts specific chemical properties that make it suitable for a wide range of applications, particularly in organic synthesis and material science .

Biological Activity

2-Butoxy-5-nitropyridine is a compound within the nitropyridine family, characterized by its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.19 g/mol. Its structure includes a pyridine ring substituted with a butoxy group at the 2-position and a nitro group at the 5-position, which significantly influences its reactivity and biological profile.

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Reactivity : The nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the aromatic system, which can facilitate interactions with nucleophiles in biological systems.

- Hydrogen Bonding : The butoxy group may participate in hydrogen bonding, influencing the compound's solubility and permeability across biological membranes.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of nitropyridines, including this compound, may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in treating various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds within the nitropyridine class demonstrate significant antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating potential applications in antibiotic development .

- Cytotoxicity : Cytotoxicity assays reveal that while some derivatives exhibit potent activity against cancer cell lines, they also maintain low toxicity towards normal cells, suggesting a favorable therapeutic window .

- Neuroprotective Effects : Emerging evidence suggests that certain nitropyridine derivatives may exert neuroprotective effects by modulating apoptotic pathways in neuronal cells, which could be beneficial for neurodegenerative conditions .

Case Studies

Several studies highlight the biological relevance of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. The compound demonstrated significant inhibition against multiple bacterial strains, particularly those resistant to conventional antibiotics. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL for various strains .

- Cytotoxicity Evaluation :

- Neuroprotective Mechanism Investigation :

Comparative Analysis

The following table summarizes the biological activities and properties of selected nitropyridine derivatives compared to this compound:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | 10–20 µM | Yes |

| 3-Nitropyridine | High | 15–25 µM | No |

| 5-Methyl-3-nitropyridine | Moderate | 20–30 µM | Yes |

| 4-Nitroaniline | Low | >50 µM | No |

Q & A

Basic Synthesis and Purification

Q: What are the standard methodologies for synthesizing 2-butoxy-5-nitropyridine, and how can purity be validated? A: A common synthesis route involves nitration and alkoxylation of pyridine derivatives. For example, nitration of 2-aminopyridine followed by hydrolysis and subsequent alkoxylation with butanol under controlled conditions . Purity validation typically employs HPLC (≥98% purity threshold) with UV detection at 254 nm, complemented by H/C NMR to confirm structural integrity. Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .

Advanced Synthetic Optimization

Q: How can regioselectivity challenges during nitration of pyridine precursors be addressed? A: Regioselectivity in nitration is influenced by directing groups and reaction conditions. Computational DFT studies (e.g., Gaussian 16) can predict electrophilic attack sites. Experimentally, using mixed acids (HNO/HSO) at 0–5°C minimizes byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to favor the 5-nitro isomer .

Basic Safety and Handling

Q: What are the critical safety protocols for handling this compound in laboratory settings? A: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust generation; employ local exhaust ventilation. In case of skin contact, wash immediately with soap/water. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Crystallography and Structural Analysis

Q: What crystallographic techniques are suitable for resolving structural ambiguities in nitro-pyridine derivatives? A: Single-crystal X-ray diffraction (SHELX suite) is preferred. For twinned crystals, use the TwinRotMat algorithm in SHELXL. Hirshfeld surface analysis (CrystalExplorer) can clarify intermolecular interactions, such as nitro-group hydrogen bonding. Refinement parameters (R < 0.05) ensure reliability .

Basic Spectroscopic Characterization

Q: Which spectroscopic methods are essential for characterizing this compound? A: Key techniques include:

- IR : Confirm nitro (1520–1350 cm) and ether (1250–1050 cm) groups.

- NMR : H NMR (DMSO-d) shows aromatic protons (δ 8.5–9.0 ppm) and butoxy CH (δ 1.0–1.5 ppm).

- MS : ESI-MS in positive mode to verify molecular ion [M+H] .

Advanced Computational Modeling

Q: How can computational tools predict the reactivity of this compound in nucleophilic substitution? A: Use Gaussian or ORCA for DFT calculations to map electrostatic potentials (ESP) and identify electron-deficient sites (e.g., nitro-adjacent carbons). Transition state modeling (TS Berny method) evaluates activation energies for SNAr mechanisms .

Basic Environmental and Toxicity Profiling

Q: What preliminary steps should researchers take to assess environmental risks of this compound? A: Perform OECD 301 biodegradability tests. For ecotoxicity, use Daphnia magna acute toxicity assays (EC 48h). Note that data gaps may exist; apply precautionary principles (e.g., avoid aqueous discharge) .

Advanced Mechanistic Studies

Q: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in nitro-pyridine systems? A: Conduct parallel reactions with deuterated substrates (e.g., DO solvent) and compare . Primary KIEs (>2) suggest bond cleavage in the rate-determining step (e.g., C–H activation). Secondary KIEs indicate steric/electronic effects .

Basic Stability and Storage

Q: What storage conditions prevent degradation of this compound? A: Store in amber glass vials under inert gas (N), at –20°C. Avoid moisture and light. Monitor stability via periodic HPLC analysis; degradation products (e.g., nitroso derivatives) appear as secondary peaks .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility)? A: Replicate experiments under standardized conditions (e.g., USP buffer systems). Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. Cross-validate with DSC for melting point consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.